
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide, also known as Compound A, is a chemical compound that has been the subject of significant scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for drug development.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor and Collagenase 3 . These targets play crucial roles in various biological processes, including hormone signaling and tissue remodeling, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could lead to changes in cellular processes regulated by these targets.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A is its broad range of potential applications in the pharmaceutical industry. It has been found to have anti-tumor, anti-inflammatory, and neuroprotective properties, making it an attractive target for drug development. Additionally, it has been shown to have relatively low toxicity in animal studies. However, one limitation of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A. One area of interest is its potential applications in the treatment of diabetes. Further studies are needed to better understand its effects on glucose metabolism and insulin sensitivity. Additionally, research on the mechanisms of action of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A may lead to the identification of new drug targets for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A may enable its use in a wider range of experimental settings.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide involves the reaction of 4-fluoroaniline and 2-methoxypyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In the field of neuroscience, 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXLOVTUBXRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


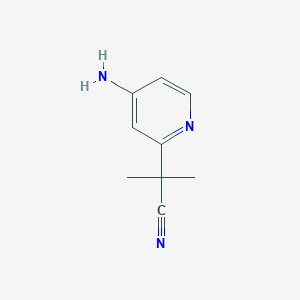
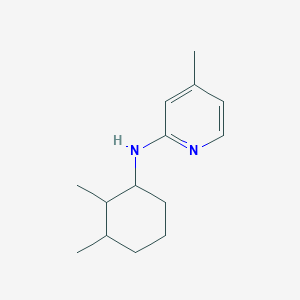

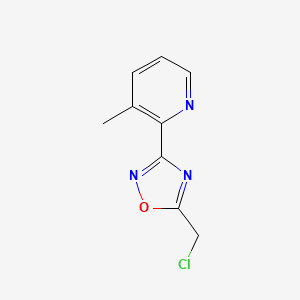
![N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2394870.png)
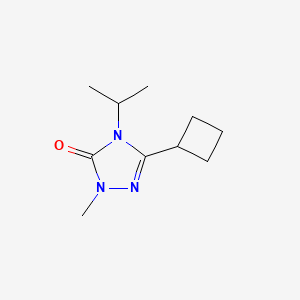
![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)
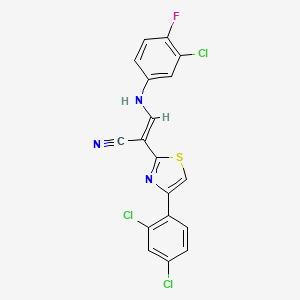
![6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2394875.png)
![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)
![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)

